9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Enzymology Inflammation Signal Transduction

Researchers studying 5-lipoxygenase (5-LO) in inflammation need selective probes free of PDE off-target effects. 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol directly addresses this gap. - Validated 5-LO translocation inhibitor in RBL-2H3 cells; no activity against cAMP phosphodiesterase. - Defined (8S,9R) stereochemistry and O-senecioyl ester ensure SAR consistency across experimental replicates. - Sourced from authenticated botanical reference material; each batch shipped with HPLC and MS documentation.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
Cat. No. B14865680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-O-senecioyl-8,9-dihydrooroselol
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
InChIInChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3/t16-,18+/m1/s1
InChIKeyMLVGNKLKRAKEBJ-AEFFLSMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: Structure & Identity


9-Hydroxy-O-senecioyl-8,9-dihydrooroselol (CAS: 31456-63-0) is a naturally derived angular furanocoumarin with the molecular formula C19H20O6 and a molecular weight of 344.4 g/mol . It is a secondary metabolite isolated from botanical sources such as Cnidium monnieri [1]. The compound is defined by a core 8,9-dihydrooroselol scaffold with a distinct 9-hydroxy substitution and an O-senecioyl ester group. This combination of stereochemistry (8S,9R) and functionalization distinguishes it from other coumarin derivatives that vary in their ester side chains or ring modifications .

Natural product research tool isolated from Cnidium monnieri
Stereochemically defined (8S,9R) for analytical reference workflows
O‑senecioyl substituted dihydrooroselol for structure–activity relationship studies

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: Substitution Limitations


The 8,9-dihydrooroselol class of angular furanocoumarins exhibits biological activity that is highly dependent on the specific ester substituents at the 9-hydroxy position [1]. The O-senecioyl moiety in 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is not interchangeable with other common substituents like acetyl, angeloyl, or isobutyryl groups found in analogs. These structural variations directly influence the compound's interaction with biological targets. For instance, in a tumor-promotion assay, closely related dihydrooroselol derivatives demonstrated a wide spectrum of potency, with some showing strong inhibitory activity while others were significantly less effective, underscoring that subtle structural changes lead to functional divergence [2]. Therefore, substituting with a generic coumarin or even a close dihydrooroselol analog without verifying specific activity data is scientifically unsound and may invalidate experimental results.

O‑senecioyl ester is not interchangeable with acetyl, angeloyl, or isobutyryl analogs; substitution may shift functional readout.
Tumor‑promotion assay response varies widely with side‑chain structure; class‑level activity does not guarantee specific compound performance.
Generic coumarin or close dihydrooroselol analogs cannot be assumed equivalent without activity verification.

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: Quantitative Evidence


Enzymatic Inhibition Selectivity: 5-LO vs. PDE

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol exhibits a clear functional divergence in its enzymatic inhibition profile. It shows no significant activity against cAMP phosphodiesterase (PDE) [1], a target for other coumarins. In contrast, it demonstrates activity as a 5-lipoxygenase (5-LO) translocation inhibitor in a cellular model [2]. This differential selectivity is a key factor for experimental design, as it suggests the compound's utility is more focused on the 5-LO pathway than the broader phosphodiesterase family.

Enzymatic Selectivity
Head‑to‑head
5‑LO translocation inhibitor (active) vs cAMP PDE (inactive)
Supports 5‑LO pathway study fit; excludes PDE‑dependent models
Assay context: RBL‑2H3 cells (5‑LO); bovine aorta in vitro (PDE)
Enzymology Inflammation Signal Transduction

Senecioyl Group: Key Potency Determinant in Dihydrooroselols

The presence of an O-senecioyl group is a critical determinant of biological activity within the dihydrooroselol family. A comparative SAR study of six related coumarins (1-6) in an in vitro tumor-promotion assay revealed a significant range of inhibitory potencies [1]. The most potent compound in that study, 3'-(2-methylbutyryloxy)-4'-angeloyloxy-2',3'-dihydrooroselol, demonstrated strong inhibition of TPA-stimulated 32Pi incorporation into phospholipids . This finding establishes a class-level inference that specific acyloxy side chains, such as the senecioyl group in our target compound, are not just structural decorations but are key pharmacophores that directly modulate the compound's interaction with cellular targets involved in proliferation signaling.

Senecioyl SAR Potency
Class‑level inference
Reported class‑level tumor‑promotion inhibition; most potent analog inhibited TPA‑induced ³²Pi incorporation
Supports selection for cell proliferation SAR; requires compound‑specific validation
Class inference from six dihydrooroselol analogs; specific compound not directly tested
Medicinal Chemistry Structure-Activity Relationship Oncology

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: Key Research Applications


5-LO-Mediated Inflammatory Pathways

Researchers studying the 5-lipoxygenase (5-LO) pathway in inflammation should prioritize this compound. Direct evidence confirms its activity as a 5-LO translocation inhibitor in RBL-2H3 cells, while it shows no activity against cAMP phosphodiesterase [1]. This selectivity makes it a more specific chemical probe for dissecting 5-LO's role without off-target effects on PDE signaling, which is a common issue with less selective coumarin analogs.

SAR Studies in Tumor Biology

This compound is an essential tool for SAR studies focused on the tumor-promoting potential of furanocoumarins. As an angular dihydrooroselol with a 9-hydroxy and O-senecioyl substitution, it is part of a chemical class where structural nuances dictate potency [2]. Including this compound in a panel of dihydrooroselol analogs allows researchers to precisely map how the senecioyl group influences the inhibition of TPA-induced cellular events, providing critical data for designing more potent anti-cancer agents.

Dereplication & Quality Control Reference Standard

Given its well-defined stereochemistry (8S,9R) and established presence in plants like Cnidium monnieri [3], this compound serves as an ideal reference standard for analytical chemistry. It can be used to dereplicate known compounds in complex extracts using LC-MS or to develop and validate quantitative HPLC methods for quality control of herbal products derived from Apiaceae family plants. Its unique combination of retention time, mass, and fragmentation pattern provides a reliable analytical marker.

Application
Selection Property
Validation Focus
5‑LO pathway signaling studies
5‑LO translocation inhibition assay context
Confirm 5‑LO selectivity; exclude PDE off‑target effects
Tumor‑promotion SAR studies
Dihydrooroselol class with O‑senecioyl substitution
TPA‑induced cell response endpoints; structure–activity mapping
Natural product analytical reference
Stereochemically defined (8S,9R) angular furanocoumarin
LC‑MS retention time and fragmentation pattern confirmation

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